molecular formula C22H16ClN3O B8195886 Rad51-IN-1

Rad51-IN-1

Katalognummer: B8195886
Molekulargewicht: 373.8 g/mol
InChI-Schlüssel: AQNDWTVLZSMOQU-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RAD51-IN-1: ist ein niedermolekularer Inhibitor, der das RAD51-Protein angreift, das eine entscheidende Rolle im homologen Rekombinationsreparaturweg von DNA-Doppelstrangbrüchen spielt. Diese Verbindung hat in der Krebsforschung aufgrund ihres Potenzials, die Wirksamkeit von DNA-schädigenden Therapien zu verbessern, indem sie die Reparatur von DNA-Schäden in Krebszellen hemmt, großes Interesse geweckt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von RAD51-IN-1 beinhaltet typischerweise mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung. Der genaue Syntheseweg kann variieren, umfasst aber in der Regel folgende Schritte:

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen für die großtechnische Produktion, die Gewährleistung einer gleichmäßigen Qualität und Ausbeute sowie die Implementierung strenger Qualitätskontrollmaßnahmen. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden verwendet, um die Reinheit und Identität der Verbindung während des gesamten Produktionsprozesses zu überwachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: RAD51-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität und ihre potenziellen therapeutischen Anwendungen untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Mechanism of Action
Rad51-IN-1 functions by stimulating RAD51 activity, which can be particularly beneficial in cancer cells that typically exhibit high levels of RAD51 expression. This overexpression can lead to genomic instability; thus, enhancing RAD51 activity with this compound can exploit this vulnerability, leading to increased cancer cell death. Studies have shown that treatment with this compound induces significant antitumor responses in various cancer models, including prostate cancer .

Case Studies

  • Prostate Cancer : In PC3 prostate cancer cells, this compound treatment resulted in the formation of RAD51 nuclear protein foci without any DNA-damaging treatment. This indicates that this compound can induce cellular stress leading to cell death .
  • Triple-Negative Breast Cancer : Research has identified novel RAD51 inhibitors that target this cancer type, which is often resistant to conventional therapies. These compounds show promise in inhibiting growth and enhancing the efficacy of existing treatments .

Regenerative Medicine

Enhancing Somatic Cell Nuclear Transfer
this compound has been shown to improve the efficiency of somatic cell nuclear transfer (SCNT) by upregulating RAD51 activity during the reprogramming process. This enhancement reduces DNA damage and increases the derivation efficiency of pluripotent stem cells (PSCs). The use of this compound during SCNT has been proposed as a simple and effective protocol for improving embryonic development outcomes .

Immune Response Modulation

Recent studies have uncovered a novel role for RAD51 in modulating immune responses. The downregulation of RAD51 has been linked to the upregulation of innate immune response genes following DNA damage. This suggests that compounds like this compound could have implications beyond cancer therapy, potentially influencing immune system dynamics during stress responses .

Mechanistic Insights and Future Directions

Understanding RAD51 Functionality
The interaction between this compound and RAD51 provides insights into the mechanisms underlying homologous recombination and DNA repair pathways. By studying these interactions, researchers can develop targeted therapies that harness or inhibit these pathways effectively.

Potential Applications in Autoimmune Diseases and Neurodegenerative Disorders
Given the role of RAD51 in various cellular processes, including its involvement in DNA repair and immune response modulation, this compound may also have applications in treating autoimmune diseases and neurodegenerative disorders where DNA repair mechanisms are compromised .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Cancer TherapyInduces cell death in high-RAD51-expressing tumors
Regenerative MedicineEnhances efficiency of SCNT and PSC derivation
Immune Response ModulationModulates innate immune responses post-DNA damage
Mechanistic InsightsProvides understanding for future therapeutic strategies

Conclusions

This compound represents a promising compound with multifaceted applications across various fields of research. Its ability to enhance RAD51 activity opens new avenues for cancer therapy while providing insights into fundamental biological processes such as DNA repair and immune response modulation. Future studies will be essential to fully elucidate its potential benefits and therapeutic strategies.

Wirkmechanismus

RAD51-IN-1 exerts its effects by binding to the RAD51 protein and inhibiting its activity in the homologous recombination repair pathway. This inhibition prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage in cancer cells. The molecular targets of this compound include the RAD51 protein itself and other proteins involved in the homologous recombination pathway, such as BRCA2 and PALB2 .

Vergleich Mit ähnlichen Verbindungen

RAD51-IN-1 ist einzigartig in seiner hohen Spezifität und Wirksamkeit als RAD51-Inhibitor. Ähnliche Verbindungen sind:

Im Vergleich zu diesen Verbindungen bietet this compound einen deutlichen Vorteil in Bezug auf seine Spezifität und sein Potenzial für den Einsatz in Kombinationstherapien .

Biologische Aktivität

Rad51 is a critical protein involved in homologous recombination (HR), a key mechanism for repairing DNA double-strand breaks (DSBs) and maintaining genomic stability. The compound Rad51-IN-1, a small molecule inhibitor of Rad51, has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of cancer treatments by inhibiting HR. This article explores the biological activity of this compound, including its mechanism of action, effects on cellular processes, and implications for cancer therapy.

This compound functions by binding to the Rad51 protein, specifically at cysteine 319, disrupting its ability to form nucleoprotein filaments necessary for HR. This inhibition leads to a reduction in gene conversion rates while promoting single-strand annealing, which is an alternative DNA repair pathway. The binding of this compound destabilizes the oligomerization of Rad51 monomers on DNA, thereby preventing the formation of subnuclear RAD51 foci following DNA damage .

Mechanism Description
Binding Site Cysteine 319 on Rad51 protein
Effects on HR Reduces gene conversion; stimulates single-strand annealing
Impact on RAD51 Foci Formation Inhibits formation after DNA damage
Sensitivity Enhancement Potentiates lethal effects of DNA cross-linking agents like mitomycin C (MMC)

Biological Activity in Cellular Context

This compound has been shown to exhibit significant biological activity across various human cancer cell lines. In vitro studies indicate that the compound sensitizes cells to DNA-damaging agents by inhibiting HR. The concentration-dependent inhibition observed in assays reveals an IC50 range typically between 5–30 µM, depending on the specific cellular context .

Case Study: Sensitization to Mitomycin C

In a controlled study, human cancer cell lines treated with this compound exhibited increased sensitivity to MMC. This effect was attributed to the compromised ability of cells to repair DSBs due to inhibited Rad51 activity. The study demonstrated that co-treatment with this compound and MMC significantly reduced cell viability compared to MMC treatment alone .

Quantitative Analysis of RAD51 Levels

A recent study quantified RAD51 protein levels across different human cell lines and primary fibroblasts, revealing approximately 2×1042\times 10^4 to 10×10410\times 10^4 RAD51 molecules per cell. The concentration was found to be comparable but lower than other repair proteins like RPA, indicating a tightly regulated expression essential for preventing uncontrolled recombination .

Table 2: RAD51 Protein Levels in Human Cell Lines

Cell Line RAD51 Molecules per Cell Concentration (nM)
HeLa2×1042\times 10^410
U2OS5.8×1045.8\times 10^440
Wi-383×1043\times 10^420

Implications for Cancer Therapy

The overexpression of RAD51 in many cancers is associated with increased resistance to chemotherapy and radiotherapy. By inhibiting RAD51 activity through compounds like this compound, there is potential to enhance the efficacy of existing treatments. Studies have shown that downregulation or inhibition of RAD51 can lead to improved outcomes in cancer therapies, particularly in tumors with defects in HR pathways .

Eigenschaften

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-18-10-7-17(8-11-18)15-26-21(12-9-16-4-3-13-24-14-16)25-20-6-2-1-5-19(20)22(26)27/h1-14H,15H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNDWTVLZSMOQU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CN=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CN=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rad51-IN-1
Reactant of Route 2
Reactant of Route 2
Rad51-IN-1
Reactant of Route 3
Reactant of Route 3
Rad51-IN-1
Reactant of Route 4
Reactant of Route 4
Rad51-IN-1
Reactant of Route 5
Reactant of Route 5
Rad51-IN-1
Reactant of Route 6
Reactant of Route 6
Rad51-IN-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.